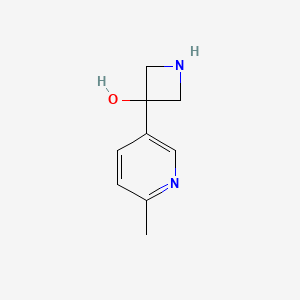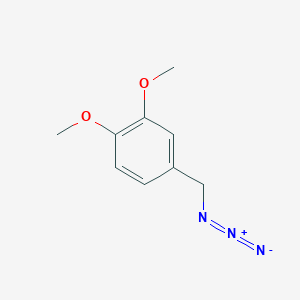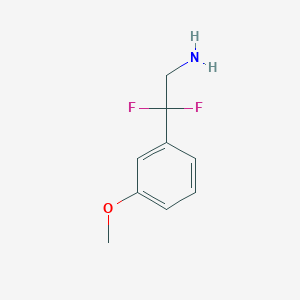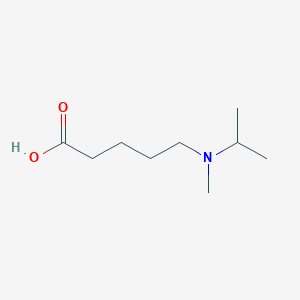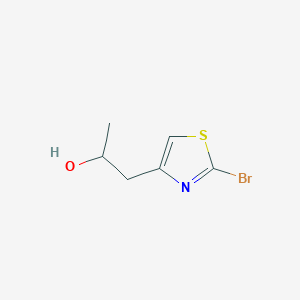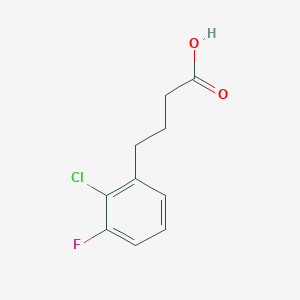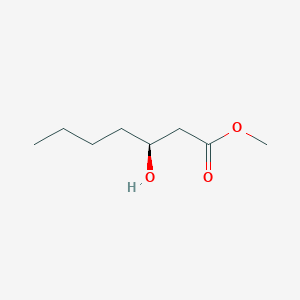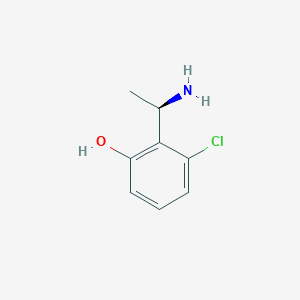![molecular formula C15H21NO3 B15321725 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound with a complex structure that includes a cyclopentene ring, ether linkage, and dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxyphenol with cyclopent-2-en-1-ol in the presence of a suitable base to form the ether linkage. This intermediate is then subjected to a series of reactions, including nitration, reduction, and amination, to introduce the ethan-1-amine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
化学反应分析
Types of Reactions
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines or alkanes .
科学研究应用
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-(Cyclopent-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione: Shares the cyclopentene and ether linkage but differs in the core structure.
Poly(2-(cyclopent-2-en-1-yl)aniline): A polymer with similar cyclopentene moiety but used in different applications.
Uniqueness
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to its combination of a cyclopentene ring, ether linkage, and dimethoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds .
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
2-(4-cyclopent-2-en-1-yloxy-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H21NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h3,5,9-10,12H,4,6-8,16H2,1-2H3 |
InChI 键 |
LYTNJCJFUMKZEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC2CCC=C2)OC)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
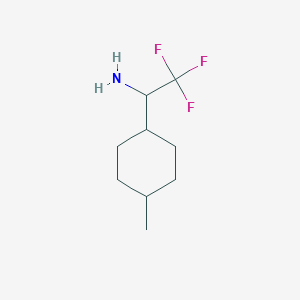
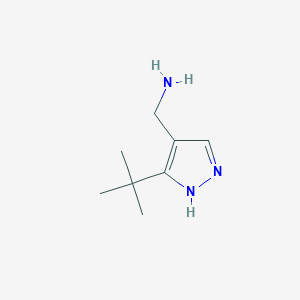
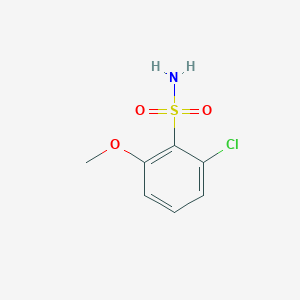
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
